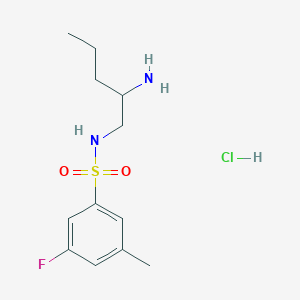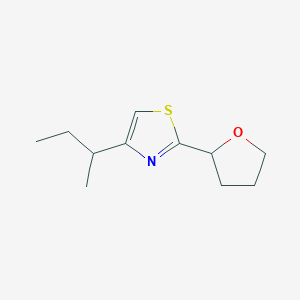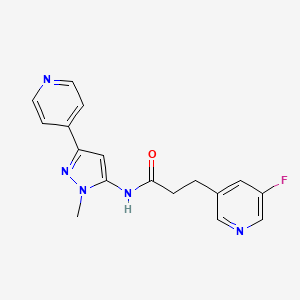![molecular formula C20H27N3O2 B7641161 N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7641161.png)
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrrole carboxamides and has been found to have potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of the protein kinase C (PKC) family of enzymes. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by this compound may lead to the inhibition of cell growth and induction of apoptosis in cancer cells. This compound may also reduce inflammation and angiogenesis by inhibiting the activity of PKC.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to reduce inflammation and angiogenesis in various disease models. In addition, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in the laboratory. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments. It has not been tested in human clinical trials, and its safety and efficacy in humans are not fully known. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide. Further studies are needed to fully understand the mechanism of action of this compound. In addition, more studies are needed to determine the safety and efficacy of this compound in humans. Further research is also needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, more studies are needed to optimize the synthesis method of this compound to improve its yield and purity.
Synthesis Methods
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide is a synthetic compound that can be prepared by a series of chemical reactions. The synthesis of this compound involves the condensation of 4-hydroxypiperidine with 2-bromo-1-(4-(tert-butyl)phenyl)ethanone to form the intermediate product. This intermediate product is then reacted with 2-(2-aminoethyl)indole to form the final product, this compound.
Scientific Research Applications
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have promising anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and angiogenesis in various disease models.
properties
IUPAC Name |
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15(2)23-11-5-8-19(23)20(25)21-18-7-4-3-6-16(18)14-22-12-9-17(24)10-13-22/h3-8,11,15,17,24H,9-10,12-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUMSAFFTNXDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C(=O)NC2=CC=CC=C2CN3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)
![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)

![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)

![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
![1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)

![N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641140.png)

![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641145.png)
![N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amine](/img/structure/B7641153.png)
![2-ethyl-2-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]butanoic acid](/img/structure/B7641175.png)